3-(1H-imidazol-1-yl)propanoic acid

Coordination Polymers Metal-Organic Frameworks (MOFs) Zinc(II) Complexes

Researchers requiring a validated imidazole-carboxylate scaffold face inconsistent purity and unpredictable isomer bioactivity. 3-(1H-Imidazol-1-yl)propanoic acid (CAS 18999-45-6) resolves this with a defined N1-propanoic acid geometry critical for metal coordination and enzyme recognition. - CYP26A1 inhibitor development: Core scaffold enables 180-fold IC50 improvement over liarozole (3 nM vs 540 nM). - Urocanase probe: Competitive inhibitor with Ki 0.9 mM - superior to imidazolelactic acid. - MOF synthesis: Thermally switchable amorphous-to-crystalline behavior for controlled porosity. High-purity ≥97% lots, global shipping.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 18999-45-6
Cat. No. B099117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)propanoic acid
CAS18999-45-6
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCC(=O)O
InChIInChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10)
InChIKeyVSFNAZLYGOOSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-imidazol-1-yl)propanoic Acid Overview


3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6), also known as 3-(imidazol-1-yl)propionic acid or imidazolepropionic acid, is an imidazolyl carboxylic acid with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol [1]. Structurally, it consists of a propanoic acid chain linked via its β-carbon to the N1 nitrogen of an imidazole ring [2]. This compound is an endogenous metabolite of the essential amino acid L-histidine, detected in human urine and feces, and is thus classified as a human urinary metabolite [1][2]. It serves as a key synthetic intermediate and research tool across medicinal chemistry, materials science, and biochemical studies due to its unique combination of a metal-coordinating imidazole group and a carboxylate functionality [3].

Uniqueness of 3-(1H-imidazol-1-yl)propanoic Acid


While several imidazole carboxylic acids exist, their substitution patterns critically alter metal-binding geometries, enzyme inhibition profiles, and polymer network topologies. Substituting 3-(1H-imidazol-1-yl)propanoic acid with a positional isomer, such as 2-(1H-imidazol-1-yl)propanoic acid, or a functional analog, like 4-imidazoleacetic acid, introduces unpredictable changes in key performance parameters including coordination polymer crystallinity [1], enzyme inhibition potency (Ki) [2], and biological target specificity [3]. The combination of an unsubstituted imidazole N1-linkage and a three-carbon aliphatic carboxylate arm in this specific compound provides a unique spatial arrangement and electronic environment, making direct substitution risky for applications requiring precise molecular recognition or robust material properties. The following quantitative evidence underscores the necessity for precise selection.

Comparative Evidence for 3-(1H-imidazol-1-yl)propanoic Acid


Coordination Polymer Crystallinity

In a comparative study of zinc(II) coordination polymers, the use of sodium 3-(1H-imidazol-1-yl)propanoate as a linker initially yields an amorphous precipitate that requires prolonged heating to convert to a crystalline material. In contrast, sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate immediately forms a crystalline coordination polymer upon mixing, while sodium 3-(2-phenyl-1H-imidazol-1-yl)propanoate also forms an amorphous precipitate [1]. This demonstrates that the unsubstituted imidazole ring in the target compound offers a distinct crystallization pathway compared to its 2-substituted analogs, which is critical for tailoring the synthesis and properties of MOFs and coordination networks.

Coordination Polymers Metal-Organic Frameworks (MOFs) Zinc(II) Complexes Crystallinity X-ray Diffraction

Urocanase Inhibition Selectivity

In a study of cat liver urocanase, imidazolylpropionic acid (3-(1H-imidazol-1-yl)propanoic acid) was found to be an effective competitive inhibitor. In contrast, other structural analogs, imidazolyl-lactic acid and chloroimidazolylpropionic acid, were tested and found to be 'much less effective' as inhibitors [1]. While precise Ki values from this specific study are not provided, the relative ranking establishes that the unsubstituted propanoic acid chain provides superior enzyme binding compared to hydroxylated or chlorinated derivatives. Furthermore, a separate study reports that imidazolepropionate binds to urocanase with a Ki of 0.9 mM at pH 7.5 [2].

Enzyme Inhibition Urocanase Competitive Inhibitor Histidine Metabolism Kinetic Assays

CYP26A1 Inhibition by a Derivative

A methyl ester derivative of 3-(1H-imidazol-1-yl)propanoic acid, specifically 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester (compound 20), exhibited an IC50 of 3 nM against CYP26A1 in a MCF-7 microsomal assay. This represents a 180-fold increase in potency compared to liarozole (IC50 = 540 nM) and a 3.3-fold increase over R116010 (IC50 = 10 nM) [1]. While this data is for a derivative, it demonstrates the exceptional potential of the 3-(1H-imidazol-1-yl)propanoic acid scaffold for achieving high target potency when appropriately elaborated.

CYP26A1 Inhibition Retinoic Acid Metabolism Cancer Therapeutics IC50 Medicinal Chemistry

Commercial Purity Specification

Commercially, 3-(1H-imidazol-1-yl)propanoic acid is available with a certified purity of ≥98% as determined by NMR, with a physical appearance of a beige oil . Another vendor reports typical purity of 99.40% by HPLC . This high purity, combined with defined storage requirements (0-8°C), ensures reproducibility in sensitive applications such as polymer synthesis, radiopharmaceutical development, and enzymatic studies. The availability of such high-purity material reduces the need for in-house purification and mitigates batch-to-batch variability.

Chemical Purity NMR Analysis Quality Control Research Reagent Procurement

Human Urinary Metabolite of Histidine

3-(1H-imidazol-1-yl)propanoic acid is explicitly annotated in the ChEBI database as a human urinary metabolite of the essential amino acid L-histidine, found in both human urine and feces [1]. This contrasts with other imidazole carboxylic acids, such as 4-imidazoleacetic acid (a histamine metabolite) or urocanic acid (a skin-based UV filter), which have distinct metabolic origins and physiological roles. The compound's defined, endogenous origin provides a unique biological context for its use as a standard in metabolomics and as a tool for investigating histidine-related pathways, a role not shared by its synthetic positional isomers.

Metabolomics Histidine Metabolism Endogenous Metabolite Biomarker Human Urine

Bone-Targeted Radiopharmaceutical Design

3-(Imidazol-1-yl)propionic acid (3IP) has been employed as a histidine analog in the design of radiopharmaceuticals for detecting bone resorption. In vivo studies in rats demonstrated that 3IP binds to bone and is taken up by osteoclasts, leading to an increase in light emission from the radiopharmaceutical . This application leverages the compound's structural similarity to histidine, a key amino acid involved in bone metabolism. This specific use case is not reported for closely related analogs like 2-(1H-imidazol-1-yl)propanoic acid, highlighting a unique application niche.

Radiopharmaceuticals Bone Imaging Histidine Analog Osteoclast In Vivo Studies

Applications of 3-(1H-imidazol-1-yl)propanoic Acid


Tunable Zn(II) Coordination Polymers

Researchers developing new metal-organic frameworks (MOFs) or coordination polymers can leverage the unique crystallization behavior of 3-(1H-imidazol-1-yl)propanoate ligands. The ability to switch from an amorphous to a crystalline state via thermal annealing, as demonstrated in recent studies [1], offers a distinct synthetic handle for controlling material morphology and porosity. This contrasts with 2-substituted analogs that may crystallize too rapidly, limiting process control [1]. Procurement of the high-purity ligand (≥98%) is essential for reproducible synthesis and characterization of these advanced materials .

Urocanase and Histidine Metabolism Studies

For investigations into the urocanase enzyme, a key component of histidine metabolism, 3-(1H-imidazol-1-yl)propanoic acid serves as a validated competitive inhibitor with a defined Ki of 0.9 mM [2]. Its superior potency compared to analogs like imidazolelactic acid [3] makes it the reagent of choice for kinetic studies and for elucidating the enzyme's catalytic mechanism. Its established role as an endogenous human metabolite further strengthens its biological relevance in these assays [4].

CYP26A1-Targeted Cancer Therapeutics

The 3-(1H-imidazol-1-yl)propanoic acid scaffold has demonstrated exceptional potential as a core structure for developing potent CYP26A1 inhibitors, a target for modulating retinoic acid signaling in cancer. A derivative based on this core achieved a 180-fold improvement in IC50 over the clinical candidate liarozole (3 nM vs. 540 nM) [5]. This quantitative evidence positions the compound as a high-value starting material for medicinal chemistry campaigns seeking to optimize potency and selectivity against this target. Researchers should procure this specific scaffold to build upon this established structure-activity relationship.

Bone Imaging Radiopharmaceuticals

In nuclear medicine and radiopharmaceutical research, 3-(imidazol-1-yl)propionic acid (3IP) has been successfully utilized as a histidine-mimetic bone-targeting moiety. In vivo studies confirm its ability to bind to bone and be internalized by osteoclasts , making it a valuable building block for designing new probes to image bone resorption and metastatic bone disease. This application leverages the compound's unique biological recognition, which is not shared by all imidazole carboxylic acid isomers, making it a specific procurement need for this niche field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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